Lithium(1+) ion 3-bromopropane-1-sulfonate
CAS No.: 127666-86-8
Cat. No.: VC6581623
Molecular Formula: C3H6BrLiO3S
Molecular Weight: 208.98
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127666-86-8 |
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Molecular Formula | C3H6BrLiO3S |
Molecular Weight | 208.98 |
IUPAC Name | lithium;3-bromopropane-1-sulfonate |
Standard InChI | InChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 |
Standard InChI Key | BBLXEXPJFSLSFO-UHFFFAOYSA-M |
SMILES | [Li+].C(CS(=O)(=O)[O-])CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Lithium(1+) ion 3-bromopropane-1-sulfonate is characterized by a propane backbone substituted with a bromine atom at the third carbon and a sulfonate group at the first carbon, coordinated to a lithium cation. The IUPAC name, lithium;3-bromopropane-1-sulfonate, reflects this arrangement . Key identifiers include:
Property | Value |
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CAS Number | 127666-86-8 |
Molecular Formula | |
Molecular Weight | 209.0 g/mol |
InChI | InChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 |
Hydrogen Bond Donor Count | 0 |
The absence of hydrogen bond donors and the presence of a highly polar sulfonate group contribute to its ionic nature and solubility in polar solvents .
Structural Analysis
The compound’s structure is defined by a three-carbon chain () with the following functional groups:
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A sulfonate group () at the first carbon, forming an ionic bond with lithium.
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A bromine atom at the terminal carbon, introducing electrophilic reactivity.
The lithium cation stabilizes the sulfonate anion through electrostatic interactions, creating a crystalline or powder solid under standard conditions . The InChI key BBLXEXPJFSLSFO-UHFFFAOYSA-M further confirms its stereochemical uniqueness .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of lithium(1+) ion 3-bromopropane-1-sulfonate proceeds via a two-step process:
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Formation of 3-Bromopropane-1-sulfonic Acid:
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Reactants: 1,3-Dibromopropane and sodium sulfite.
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Conditions: Ethanol solvent at 80°C for 10 hours.
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Mechanism: Nucleophilic displacement of bromide by sulfite, yielding sodium 3-bromopropane-1-sulfonate .
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Lithiation:
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Neutralization of 3-bromopropane-1-sulfonic acid with lithium hydroxide produces the lithium salt:
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Industrial-Scale Production
Hopax Fine Chemicals and Parchem specialize in manufacturing this compound, offering purities ≥95% . Key challenges include controlling bromide byproducts and optimizing lithiation efficiency.
Physicochemical Properties
Thermal and Solubility Profiles
While explicit data on melting point or decomposition temperature are unavailable, analogous sulfonates exhibit:
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Solubility: High in water, dimethylformamide (DMF), and ethanol due to ionic character.
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Stability: Resistant to oxidation but susceptible to hydrolysis under acidic or basic conditions.
Spectroscopic Data
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IR Spectroscopy: Expected peaks include at 1050–1200 cm and at 500–600 cm.
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NMR: NMR would show signals for methylene protons adjacent to sulfonate ( 3.0–3.5 ppm) and bromine ( 3.5–4.0 ppm) .
Applications in Advanced Technologies
Lithium-Ion Battery Electrolytes
Lithium(1+) ion 3-bromopropane-1-sulfonate functions as an electrolyte additive, enhancing passivation film formation on graphite anodes . Benefits include:
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Improved Cycle Life: Suppresses electrolyte decomposition and metal dissolution.
Pharmaceutical Intermediates
The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling synthesis of sulfonated drug candidates. For example, analogs of this compound are used in ACE inhibitors and antiviral agents .
Surfactants and Polymers
As a sulfonate, it acts as a monomer for anion-exchange membranes or hydrophilic segments in block copolymers. Applications include water treatment and fuel cells .
Comparative Analysis with Related Compounds
Future Research Directions
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Electrochemical Studies: Quantify ionic conductivity and SEI-forming efficiency in Li-ion cells.
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Derivatization: Explore bromine substitution reactions to create novel sulfonated polymers.
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Toxicology: Assess ecotoxicity and occupational exposure limits.
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